Haloperidol

描述

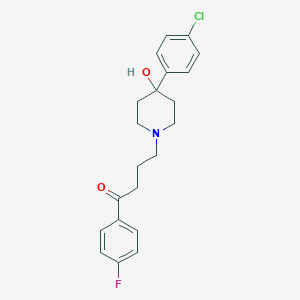

Structure

3D Structure

属性

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEPOXFFQSENCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034150 | |

| Record name | Haloperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Haloperidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

23.5 [ug/mL] (The mean of the results at pH 7.4), Crystals; mp 226-227.5 °C; sol in water at 300X10+1 mg/L /Hydrochloride/, In water, 1.4X10+1 mg/L @ 25 °C, 16.7 mg/ml in alcohol at 25 °C, Freely sol in chloroform, methanol, acetone, benzene, dil acids, 4.46e-03 g/L | |

| Record name | SID855969 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Haloperidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00502 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HALOPERIDOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Haloperidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

4.8X10-11 mm Hg @ 25 °C /Estimated/ | |

| Record name | HALOPERIDOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, WHITE TO FAINTLY YELLOWISH, AMORPHOUS OR MICRO-CRYSTALLINE POWDER | |

CAS No. |

52-86-8 | |

| Record name | Haloperidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloperidol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloperidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00502 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | haloperidol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | haloperidol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Haloperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Haloperidol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOPERIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6292F8L3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HALOPERIDOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Haloperidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

151.5 °C | |

| Record name | Haloperidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00502 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HALOPERIDOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Haloperidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Haloperidol's Mechanism of Action on Dopamine D2 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of haloperidol, a potent antipsychotic agent, on the dopamine D2 receptor (D2R). This compound's therapeutic efficacy in treating psychosis is primarily attributed to its high-affinity antagonism of D2Rs in the brain.[1][2][3] This document delves into the quantitative aspects of this interaction, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the key signaling pathways involved.

Quantitative Data Summary

The interaction of this compound with the dopamine D2 receptor has been extensively quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative reference for researchers.

Table 1: this compound Binding Affinity for Dopamine D2 Receptors

| Parameter | Value | Radioligand/Method | Species/Tissue | Reference |

| Ki | 0.66 - 2.84 nM | Multiple radioligands | Not Specified | [4] |

| Ki | 0.89 nM | Not Specified | Not Specified | [5] |

| Kd | 7.42 ± 1.03 nM | [3H]this compound | Rat striatum membranes | [6] |

| Kd (in vivo) | 0.25 ± 0.1 nmol/L | [123I]IBZM SPECT | Human | [7] |

| IC50 | 0.16 - 0.7 nM | Not Specified | Not Specified | [4] |

| Bmax | 1.58 ± 0.20 pmol/mg protein | [3H]this compound | Rat striatum membranes | [6] |

Ki: Inhibitor constant, a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. Kd: Dissociation constant, the concentration of ligand at which half of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. IC50: Half-maximal inhibitory concentration, the concentration of a drug that is required for 50% inhibition in vitro. Bmax: Maximum number of binding sites.

Table 2: this compound-Induced D2 Receptor Occupancy and Clinical Correlations

| D2 Receptor Occupancy | Clinical Outcome/Effect | Dosage/Plasma Level | Study Population | Reference |

| 53% - 74% | Putative therapeutic range | 2 mg/day | Schizophrenia patients | [8][9] |

| 60% - 80% | Expected therapeutic occupancy | 2-5 mg/day (1-2 ng/ml plasma) | Patients | [10] |

| > 65% | Likelihood of clinical response increases | Not Specified | First-episode schizophrenia | [11][12] |

| > 72% | Increased risk of hyperprolactinemia | Not Specified | First-episode schizophrenia | [11][12] |

| > 78% | Increased risk of extrapyramidal side effects | Not Specified | First-episode schizophrenia | [11][12] |

| 53% - 88% | Observed occupancy range | 1-5 mg/day (0.5-5.8 ng/ml plasma) | Patients | [10] |

Core Mechanism of Action at the D2 Receptor

This compound acts as a potent antagonist at postsynaptic dopamine D2 receptors.[1][2] In conditions like schizophrenia, which are associated with hyperactive dopaminergic transmission in the mesolimbic pathway, this compound's blockade of D2 receptors mitigates the excessive signaling, leading to the alleviation of positive psychotic symptoms such as hallucinations and delusions.[2][13] The crystal structure of the D2R in complex with this compound has revealed an extended binding pocket that contributes to its high-affinity binding and distinguishes it from other D2-like receptor subtypes.[14][15][16]

This compound's interaction with D2Rs, which are Gi/o-coupled receptors, leads to the inhibition of downstream signaling pathways.[17] Specifically, its antagonism prevents the dopamine-induced inhibition of adenylyl cyclase, thereby affecting the intracellular levels of the second messenger cyclic AMP (cAMP).[18] Furthermore, this compound has been shown to be a potent antagonist of the β-arrestin 2 recruitment to the D2R, a key process in receptor desensitization and G protein-independent signaling.[19][20] Some studies suggest that this compound may exhibit functional selectivity, being more potent in inhibiting the β-arrestin pathway compared to the G protein-mediated pathway.[21]

Signaling Pathways

The interaction of this compound with the dopamine D2 receptor modulates two primary signaling cascades: the G-protein dependent pathway and the β-arrestin mediated pathway.

G-Protein Dependent Signaling Pathway

Dopamine D2 receptors are canonically coupled to inhibitory G-proteins (Gαi/o). Upon activation by dopamine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this action of dopamine, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in cAMP.

β-Arrestin Mediated Signaling Pathway

Upon agonist binding, G-protein coupled receptors are phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. This leads to receptor desensitization and internalization, as well as the initiation of G-protein independent signaling cascades. This compound acts as an antagonist, preventing dopamine-induced β-arrestin recruitment to the D2 receptor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's interaction with the D2 receptor.

Radioligand Binding Assay for D2 Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of this compound for the D2 receptor using a competitive binding assay with a radiolabeled ligand (e.g., [3H]spiperone or [3H]raclopride).

Objective: To determine the Ki of this compound for the D2 receptor.

Materials:

-

Membrane preparation from cells or tissues expressing D2 receptors (e.g., rat striatum).

-

Radiolabeled D2 receptor antagonist (e.g., [3H]spiperone).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

-

Scintillation cocktail and vials.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Prepare serial dilutions of unlabeled this compound.

-

In assay tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound or buffer (for total binding).

-

For non-specific binding, add a high concentration of a non-radiolabeled D2 antagonist (e.g., unlabeled spiperone or this compound) to a set of tubes.

-

Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 5. Multi-receptor drug design: this compound as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding of [3H]this compound to dopamine D2 receptors in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo measurement of this compound affinity to dopamine D2/D3 receptors by [123I]IBZM and single photon emission computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High levels of dopamine D2 receptor occupancy with low-dose this compound treatment: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. psychiatryonline.org [psychiatryonline.org]

- 10. The relationship between D2 receptor occupancy and plasma levels on low dose oral this compound: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. psychiatryonline.org [psychiatryonline.org]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. What is the mechanism of this compound Decanoate? [synapse.patsnap.com]

- 14. This compound bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Evaluation of Functional Selectivity of this compound, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]

The Pharmacodynamics of Haloperidol in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the pharmacodynamics of haloperidol, a first-generation antipsychotic, within the central nervous system (CNS). It details the molecular mechanisms, receptor interactions, downstream signaling cascades, and functional outcomes that underpin its therapeutic efficacy and adverse effect profile.

Primary Mechanism of Action: Dopamine D2 Receptor Antagonism

This compound, a butyrophenone derivative, exerts its primary antipsychotic effects through potent antagonism of dopamine D2 receptors in the brain.[1][2][3] In psychotic disorders such as schizophrenia, an overactivity of dopaminergic transmission, particularly in the mesolimbic pathway, is often observed.[1] By blocking these D2 receptors, this compound mitigates the excessive dopaminergic activity, which helps to alleviate positive symptoms like hallucinations and delusions.[1][4] The clinical antipsychotic effect of this compound is directly related to its ability to bind to and occupy D2 receptors.[4]

The therapeutic window for D2 receptor occupancy by this compound has been extensively studied using positron emission tomography (PET). Clinical response is typically associated with at least 65% occupancy of D2 receptors.[5][6] However, occupancies exceeding 72% are linked to an increased risk of hyperprolactinemia, and those above 78% are associated with a higher likelihood of extrapyramidal side effects (EPS).[5][6] Studies have shown that even low doses of this compound, such as 2 mg/day, can achieve D2 receptor occupancy levels within the therapeutic range of 53%-74%.[7]

Receptor Binding Profile

While its principal action is at the D2 receptor, this compound interacts with a range of other neurotransmitter receptors, which contributes to its overall pharmacological profile, including some of its side effects.[8]

| Receptor Subtype | Binding Affinity (Ki) | Notes |

| Dopamine D2 | 0.89 nM[8] | High affinity; primary target for antipsychotic action. |

| Dopamine D3 | - | This compound also binds to D3 receptors.[9] |

| Dopamine D4 | - | Binds with some affinity.[8] |

| Serotonin 5-HT2A | ED50 = 2.6 mg/kg[5] | Binds at higher doses compared to D2 receptors.[5] |

| Alpha-1 Adrenergic | ED50 = 0.42 mg/kg[5] | Lower affinity than for D2 receptors; contributes to side effects like orthostatic hypotension.[3][5] |

| Sigma-1 | High Affinity[10] | This compound irreversibly blocks sigma-1 receptors, which may contribute to its neurotoxic effects.[5][11] |

| Muscarinic Cholinergic | Minimal Binding[3] | |

| Histaminergic H1 | Minimal Binding[3] |

Table 1: Receptor Binding Affinities of this compound. This table summarizes the binding affinities of this compound for various neurotransmitter receptors in the central nervous system. Ki values represent the concentration of the drug required to occupy 50% of the receptors. ED50 values indicate the dose required to achieve 50% of the maximal effect.

Downstream Signaling Pathways

This compound's antagonism of D2 receptors initiates a cascade of intracellular signaling events, primarily impacting the cyclic adenosine monophosphate (cAMP) and Akt/Glycogen Synthase Kinase 3 (GSK-3) pathways.

cAMP/PKA/DARPP-32 Pathway

Dopamine D2 receptors are Gi/o-coupled, meaning their activation inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cAMP and reduced activity of protein kinase A (PKA).[12][13] By blocking D2 receptors in the striatopallidal medium spiny neurons (MSNs) of the indirect pathway, this compound disinhibits adenylyl cyclase, resulting in an increase in cAMP levels and PKA activation.[12]

This activation of PKA leads to the phosphorylation of Dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32) at its Thr34 residue.[12] Phosphorylated DARPP-32 is a potent inhibitor of protein phosphatase-1 (PP-1).[14] The inhibition of PP-1 allows for the sustained phosphorylation of various downstream targets, influencing gene expression and neuronal excitability.[12][14] This pathway is crucial for the cellular and molecular actions of this compound on striatopallidal neurons.[15] The induction of immediate early genes like cFos and Arc in the striatum by this compound requires the synergistic activation of this cAMP/PKA/DARPP-32 pathway.[15]

Figure 1. this compound's effect on the cAMP/PKA/DARPP-32 signaling pathway.

Akt/GSK-3β Signaling Pathway

This compound has also been shown to modulate the Akt/GSK-3β signaling pathway, which is implicated in cell survival and neuroplasticity.[16][17] Studies have demonstrated that this compound can increase the phosphorylation of Akt, a serine/threonine kinase.[16][18] This effect appears to be specific to D2 receptor-expressing neurons.[16]

Activated Akt, in turn, phosphorylates and inhibits Glycogen Synthase Kinase 3 beta (GSK-3β).[19] The inhibition of GSK-3β is a point of convergence for the actions of several psychotropic medications.[19] this compound's modulation of this pathway may contribute to its therapeutic effects.[18] Some research suggests that this compound activates the Dvl-GSK3β-β-catenin signaling pathway, leading to increased expression of Dvl-3 and β-catenin in the nucleus accumbens.[19] However, other studies have indicated that this compound can also lead to a reduction in the phosphorylation of Akt, potentially inducing apoptosis, highlighting the complexity of its effects on this pathway.[20][21]

Figure 2. this compound's influence on the Akt/GSK-3β signaling pathway.

mTORC1 Pathway

Recent evidence suggests that this compound's mechanism of action involves the activation of the mechanistic target of rapamycin complex 1 (mTORC1) pathway, downstream of Akt.[16] this compound has been shown to increase the phosphorylation of ribosomal protein S6 (S6RP) and 4E-BP1, which are key effectors of mTORC1 and regulate protein synthesis.[16][22] This activation of the Akt-mTORC1 pathway may lead to increased synthesis of cytoskeletal proteins, potentially inducing morphological changes in neurons and contributing to the therapeutic effects of the drug.[16]

Effects on Dopamine Neurotransmission

This compound's blockade of D2 autoreceptors on presynaptic dopaminergic neurons leads to a feedback mechanism that increases the synthesis and release of dopamine.[23][24] Studies using intracerebral dialysis have shown that acute administration of this compound significantly increases the extracellular levels of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum.[23][25]

However, the effects of chronic this compound administration are more complex. Long-term treatment can lead to a state of "depolarization block" in dopamine neurons, resulting in a decrease in basal dopamine release in regions like the striatum and nucleus accumbens.[26] Conversely, some studies have reported that chronic this compound treatment may induce compensatory increases in basal dopamine activity, as evidenced by elevated levels of dopamine metabolites.[27]

| Treatment | Brain Region | Effect on Dopamine Release | Effect on Dopamine Metabolites (DOPAC, HVA) |

| Acute this compound | Striatum | Increased[23][24] | Increased[23][25] |

| Chronic this compound | Striatum | Decreased (due to depolarization block)[26] | Increased basal levels[27] |

| Chronic this compound | Nucleus Accumbens | Decreased[26] | - |

| Chronic this compound | Prefrontal Cortex | Attenuated response to stimuli[28] | - |

Table 2: Effects of Acute and Chronic this compound on Dopamine Neurotransmission. This table summarizes the differential effects of short-term and long-term this compound administration on dopamine release and metabolism in key brain regions.

Functional Consequences: Therapeutic Effects and Adverse Reactions

The diverse receptor interactions and downstream signaling effects of this compound translate into its clinical profile of therapeutic efficacy and a significant burden of adverse effects.

Figure 3. Relationship between this compound's receptor actions and clinical outcomes.

-

Therapeutic Effects: The blockade of D2 receptors in the mesolimbic pathway is primarily responsible for the antipsychotic effects of this compound, leading to a reduction in positive symptoms such as hallucinations and delusions.[1][29]

-

Extrapyramidal Side Effects (EPS): Antagonism of D2 receptors in the nigrostriatal pathway disrupts the normal regulation of motor function, leading to a high incidence of EPS, including parkinsonism, dystonia, and akathisia.[4][29]

-

Hyperprolactinemia: Blockade of D2 receptors in the tuberoinfundibular pathway, which normally tonically inhibits prolactin release from the pituitary gland, results in elevated prolactin levels.[1]

-

Other Adverse Effects: Blockade of alpha-1 adrenergic receptors can cause orthostatic hypotension.[1] The irreversible blockade of sigma-1 receptors may contribute to potential neurotoxicity.[5]

Experimental Protocols

The understanding of this compound's pharmacodynamics has been built upon a variety of experimental techniques. Below is a generalized workflow for a key methodology.

Positron Emission Tomography (PET) for D2 Receptor Occupancy

PET is a non-invasive imaging technique used to quantify neurotransmitter receptor occupancy in the living human brain.

Figure 4. Generalized workflow for a PET study of this compound's D2 receptor occupancy.

Methodology Overview:

-

Subject Recruitment and Dosing: Patients with a diagnosis such as schizophrenia are administered a stable dose of this compound for a specified period (e.g., 2 weeks).[7]

-

Radiotracer Administration: A radiolabeled ligand with high affinity for D2 receptors, such as [11C]raclopride, is injected intravenously.[7][30]

-

PET Imaging: The patient is positioned in a PET scanner, and images of the brain are acquired over a period of time to measure the distribution and binding of the radiotracer.[30]

-

Data Analysis: The PET data is used to determine the binding potential of the radiotracer in specific brain regions, such as the striatum.

-

Occupancy Calculation: The D2 receptor occupancy is calculated by comparing the binding potential in the drug-treated state to a baseline (drug-free) condition or to a reference region with low D2 receptor density. The formula is often: Occupancy (%) = 100 * (BPND(baseline) - BPND(drug)) / BPND(baseline).

-

Clinical Correlation: The calculated receptor occupancy levels are then correlated with clinical measures of therapeutic response and the emergence of side effects.[6]

Conclusion

This compound's pharmacodynamic profile in the central nervous system is characterized by its potent antagonism of dopamine D2 receptors, which triggers a complex array of downstream signaling events. While this action is fundamental to its antipsychotic efficacy, the drug's interactions with other receptors and its profound impact on multiple signaling cascades also account for its significant adverse effect liability. A thorough understanding of these intricate mechanisms is essential for the rational use of this compound and for the development of novel antipsychotic agents with improved therapeutic indices.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 4. droracle.ai [droracle.ai]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. psychiatryonline.org [psychiatryonline.org]

- 7. High levels of dopamine D2 receptor occupancy with low-dose this compound treatment: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multi-receptor drug design: this compound as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo measurement of this compound affinity to dopamine D2/D3 receptors by [123I]IBZM and single photon emission computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence for a role of this compound-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Irreversible blockade of sigma-1 receptors by this compound and its metabolites in guinea pig brain and SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]

- 13. LRRK2 mediates this compound-induced changes in indirect pathway striatal projection neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Regulates the State of Phosphorylation of Ribosomal Protein S6 via Activation of PKA and Phosphorylation of DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound-Induced Immediate Early Genes in Striatopallidal Neurons Requires the Converging Action of cAMP/PKA/DARPP-32 and mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antipsychotics increase Akt signalling to mTORC1-dependant translation [thermofisher.com]

- 17. Frontiers | Beyond cAMP: The Regulation of Akt and GSK3 by Dopamine Receptors [frontiersin.org]

- 18. psychiatryonline.org [psychiatryonline.org]

- 19. mdpi.com [mdpi.com]

- 20. Neurotoxic potential of this compound in comparison with risperidone: implication of Akt-mediated signal changes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound induces the nuclear translocation of phosphatidylinositol 3'-kinase to disrupt Akt phosphorylation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Development of this compound-induced dopamine release in the rat striatum using intracerebral dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Acute administration of this compound enhances dopaminergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound effects on striatal dopamine and DOPAC levels and subcellular distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Chronic this compound decreases dopamine release in striatum and nucleus accumbens in vivo: depolarization block as a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Striatal dopamine metabolism increases during long-term this compound administration in rats but shows tolerance in response to acute challenge with raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Chronic this compound-induced changes in regional dopamine release and metabolism and neurotensin content in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. news-medical.net [news-medical.net]

- 30. Time course of D2-dopamine receptor occupancy examined by PET after single oral doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Haloperidol's Interaction with Serotonin 5-HT2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of the typical antipsychotic drug haloperidol for the serotonin 5-HT2 receptor family. This compound, a butyrophenone derivative, is a cornerstone in the treatment of schizophrenia and other psychotic disorders. While its primary mechanism of action is potent antagonism of the dopamine D2 receptor, its interaction with other neurotransmitter systems, including the serotonergic system, contributes to its overall pharmacological profile.[1][2] This document provides a consolidated overview of quantitative binding data, detailed experimental methodologies, and a visual representation of the associated signaling pathways.

Quantitative Binding Affinity of this compound for 5-HT2 Receptors

The binding affinity of this compound for the different subtypes of the 5-HT2 receptor has been characterized in numerous studies. The inhibition constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity. The data presented below has been compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP).

| Receptor Subtype | This compound Ki (nM) | Species | Source |

| 5-HT2A | 120 | Human | [2] |

| 4.5 | Rat | PDSP | |

| 20 | Rat | PDSP | |

| 5-HT2B | 1300 | Human | PDSP |

| 5-HT2C | 4700 | Human | [2] |

| 1500 | Rat | [3] | |

| 30 | Rat | PDSP |

Note: Ki values can vary between studies due to differences in experimental conditions, such as radioligand used, tissue preparation (e.g., cell lines vs. brain tissue), and assay buffer composition.

Experimental Protocols: Radioligand Binding Assay

The determination of Ki values for this compound at 5-HT2 receptors is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the receptor of interest.

I. General Protocol for 5-HT2A Receptor Binding Assay

This protocol is a representative example of how the binding affinity of this compound for the 5-HT2A receptor is determined.

A. Materials:

-

Receptor Source: Membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from specific brain regions known to have a high density of these receptors (e.g., rat frontal cortex).[4]

-

Radioligand: A high-affinity 5-HT2A receptor antagonist, such as [3H]ketanserin or [3H]spiperone.

-

Unlabeled Ligand (Competitor): this compound.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing various salts.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail: A solution that emits light when it interacts with the radioactive decay of the radioligand.

-

Glass Fiber Filters: To separate bound from unbound radioligand.

B. Procedure:

-

Membrane Preparation:

-

Homogenize the cell pellet or brain tissue in a cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet by resuspending it in a fresh buffer and centrifuging again.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

The assay is typically performed in 96-well plates.

-

Total Binding: Add receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Add receptor membranes, radioligand, and a high concentration of an unlabeled 5-HT2A antagonist (e.g., ketanserin) to saturate all specific binding sites.

-

Competition: Add receptor membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

C. Data Analysis:

-

Specific Binding: Subtract the non-specific binding from the total binding.

-

IC50 Determination: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways of 5-HT2A Receptors

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to a variety of cellular responses.

Conclusion

This compound exhibits a moderate to low affinity for serotonin 5-HT2 receptors, with a higher affinity for the 5-HT2A subtype compared to the 5-HT2C subtype. This interaction with the serotonergic system, although less potent than its action on dopamine D2 receptors, is believed to contribute to its overall therapeutic effects and side-effect profile. The quantitative data and experimental methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working to elucidate the complex pharmacology of antipsychotic medications and to design novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Multi-receptor drug design: this compound as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 14898 [pdspdb.unc.edu]

- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Haloperidol's Impact on Striatal Medium Spiny Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haloperidol, a typical first-generation antipsychotic, exerts its therapeutic and adverse effects primarily through the antagonism of dopamine D2 receptors (D2Rs), which are densely expressed in the striatum. This guide provides an in-depth technical analysis of the multifaceted impact of this compound on striatal medium spiny neurons (MSNs), the principal neuronal population of the striatum. It synthesizes key findings on the electrophysiological, molecular, and morphological changes induced by both acute and chronic this compound administration. This document presents quantitative data in structured tables, details common experimental protocols, and visualizes complex signaling pathways and workflows to offer a comprehensive resource for researchers in neuropharmacology and drug development.

Introduction

The striatum, a critical node in the basal ganglia circuitry, is integral to motor control, reward processing, and cognitive function. Its neuronal landscape is dominated by two populations of GABAergic MSNs: the direct pathway MSNs (dMSNs) expressing dopamine D1 receptors (D1Rs), and the indirect pathway MSNs (iMSNs) expressing D2Rs.[1] this compound's high affinity for D2Rs makes iMSNs a primary target, initiating a cascade of events that underlie both its antipsychotic efficacy and its propensity to cause extrapyramidal side effects.[1][2] Understanding the precise cellular and molecular consequences of this compound's interaction with these neurons is paramount for developing novel therapeutics with improved efficacy and safety profiles.

Electrophysiological Effects of this compound on Striatal MSNs

This compound significantly modulates the electrical activity of striatal neurons. Acute administration generally leads to a decrease in the firing rate of MSNs and fast-spiking interneurons (FSIs), while increasing the firing rate of tonically active neurons (TANs).[1][3] Chronic treatment paradigms reveal more complex, adaptive changes in neuronal excitability and synaptic transmission.

Quantitative Data on Electrophysiological Changes

| Neuronal Subtype | Effect of Acute this compound | Quantitative Change | Reference |

|---|---|---|---|

| Medium Spiny Neurons (MSNs) | Decreased firing rate | - | [1][2] |

| Fast Spiking Interneurons (FSIs) | Decreased firing rate | - | [1][2] |

| Tonically Active Neurons (TANs) | Increased firing rate | - | [1][2] |

| MSNs and FSIs | Increased oscillatory firing | Phase-locked to 7-9 Hz high-voltage spindle oscillations | [1][2] |

| MSN Subtype | Effect of Chronic this compound | Quantitative Change | Reference |

|---|---|---|---|

| D1-MSNs | Increased inhibitory/excitatory synaptic transmission ratio | - | |

| D2-MSNs | Reduced excitability | - |

Experimental Protocol: In Vivo Electrophysiology in Freely Moving Rats

This protocol outlines the key steps for recording single-unit activity in the striatum of freely moving rats before and after systemic this compound administration, as described in related studies.[1][2]

-

Animal Subjects: Adult male Sprague Dawley or Long-Evans rats (250-450 g) are used. Animals are housed under controlled temperature, humidity, and a 12-hour light/dark cycle with ad libitum access to food and water.[1]

-

Surgical Implantation of Microelectrode Arrays:

-

Anesthetize the rat using a suitable anesthetic agent (e.g., ketamine/xylazine cocktail).

-

Secure the animal in a stereotaxic frame.

-

Perform a craniotomy over the dorsal striatum.

-

Implant a multi-wire electrode array (e.g., 16-microwire arrays) into the dorsal striatum at stereotaxically defined coordinates.

-

Secure the implant to the skull using dental acrylic.

-

Allow for a post-operative recovery period of at least one week.

-

-

Electrophysiological Recording:

-

Connect the implanted array to a recording system.

-

Allow the animal to acclimatize to the recording cage.

-

Record baseline extracellular activity for a defined period (e.g., 30 minutes) while the animal is in a resting state.

-

Administer this compound systemically (e.g., intraperitoneal injection).

-

Continue recording for a post-injection period (e.g., 30 minutes) to capture the drug's effects.

-

-

Data Analysis:

-

Perform offline spike sorting to isolate single-unit activity from the continuous raw signal.

-

Classify neuronal subtypes (MSNs, FSIs, TANs) based on their electrophysiological properties (e.g., firing rate, waveform shape).

-

Analyze changes in firing rate, firing patterns (e.g., bursting, regularity), and oscillatory activity before and after this compound administration.

-

Analyze local field potentials (LFPs) for changes in oscillatory power, particularly in the high-voltage spindle frequency range (7-9 Hz).[1][2]

-

Experimental Workflow for In Vivo Electrophysiology.

Molecular Adaptations to this compound

This compound induces significant changes in gene expression and intracellular signaling cascades within striatal MSNs. These molecular adaptations are thought to contribute to both the therapeutic effects and long-term side effects of the drug.

Gene Expression Changes

Chronic this compound treatment leads to alterations in the expression of various genes, including those encoding for dopamine receptors and neuropeptides.

| Gene | Effect of this compound | Quantitative Change | Neuronal Subtype | Reference |

|---|---|---|---|---|

| D2 Receptor mRNA | Increased | +119% | Cholinergic interneurons | |

| D2 Receptor mRNA | Increased | +54% | Enkephalinergic neurons (iMSNs) | |

| Proenkephalin mRNA | Increased | +45% (Caudate-putamen) | iMSNs | |

| cFos, Arc, Zif268 (IEGs) | Increased | - | Predominantly in D2R-MSNs | [4] |

Signaling Pathways

This compound's blockade of D2Rs in iMSNs disinhibits adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This triggers the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[5] This signaling cascade is crucial for mediating many of the downstream effects of this compound. Furthermore, the induction of immediate early genes (IEGs) like cFos in D2R-MSNs by this compound involves the synergistic action of the cAMP/PKA/DARPP-32 pathway and the mTOR pathway, and requires input from both adenosine A2a and glutamate NMDA receptors.[4]

References

- 1. This compound-induced changes in neuronal activity in the striatum of the freely moving rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound-induced changes in neuronal activity in the striatum of the freely moving rat [frontiersin.org]

- 3. This compound-induced changes in neuronal activity in the striatum of the freely moving rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]

A Technical Guide to the Neurochemical Consequences of Chronic Haloperidol Exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the significant neurochemical alterations resulting from long-term exposure to haloperidol, a first-generation typical antipsychotic. By synthesizing data from multiple preclinical studies, this document details the profound impact of chronic dopamine D2 receptor antagonism on dopaminergic, glutamatergic, and serotonergic pathways. It serves as a critical resource for understanding the molecular underpinnings of both the therapeutic effects and the debilitating side effects associated with this widely used medication, such as tardive dyskinesia (TD).

Core Neurochemical Impact: The Dopaminergic System

Chronic administration of this compound fundamentally alters the dopaminergic system, primarily through its high-affinity antagonism of the D2 receptor.[1][2] The initial blockade of these receptors leads to a compensatory upregulation and sensitization, a phenomenon known as dopamine supersensitivity.[3][4][5] This state is a critical factor in the diminished efficacy of the drug over time and is hypothesized to be a key mechanism behind the development of TD.[3][6][7][8]

1.1. Dopamine Receptor Upregulation

Prolonged blockade of D2 receptors triggers a homeostatic response in which the neuron increases the density of these receptors on its surface. Studies have consistently demonstrated a significant increase in striatal D2 receptor numbers following chronic this compound treatment.[3][9][10] This upregulation is not merely a numerical increase; it is also associated with a greater proportion of D2 receptors in a high-affinity state for dopamine, amplifying the postsynaptic response to endogenous dopamine.[3][11]

1.2. Dopamine Metabolism and Release

Chronic this compound exposure also leads to complex changes in dopamine turnover and release. While acute administration increases dopamine metabolite levels, long-term treatment can lead to a state of tolerance in the presynaptic response.[11][12] Basal levels of dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), are often elevated in the caudate putamen after chronic treatment.[12] However, the dynamic response to stimuli, such as potassium-induced depolarization, can be attenuated in regions like the prefrontal cortex.[12]

| Parameter | Brain Region | Species | Duration of Treatment | Change from Control | Reference(s) |

| D2 Receptor Density (Bmax) | Striatum | Rat | 21 weeks | ▲ 70% | [9] |

| D2 Receptor Density (Bmax) | Medial Prefrontal Cortex | Rat | 21 weeks | ▲ 50% | [9] |

| D2 Receptor Density (Bmax) | Striatum | Mouse | 7 days | ▲ 21% | [13] |

| D2 Receptor Density (Bmax) | Caudate | Rat | 3 months | ▲ 78% | [10] |

| D2 High-Affinity Receptors | Striatum | Rat | Not Specified | ▲ 100-160% | [3][11] |

| Basal Dopamine Metabolites | Caudate Putamen | Rat | 6 months | ▲ Increased | [12] |

| Dopamine Baseline Levels | Medial Prefrontal Cortex | Rat | 14 days | ▼ Reduced | [14] |

| Dopamine Baseline Levels | Caudate Putamen / NAc | Rat | 14 days | ▼ Reduced | [14] |

Crosstalk and Maladaptation: Glutamatergic and GABAergic Pathways

The effects of chronic this compound are not confined to the dopamine system. Significant downstream and compensatory changes occur in the brain's primary excitatory (glutamate) and inhibitory (GABA) systems, contributing to the overall neurochemical imbalance.

2.1. The Glutamatergic System

Long-term this compound treatment induces regionally specific changes in glutamate receptor expression and function. This includes increased binding to NMDA-type glutamate receptors in the parietal cortex and altered expression of various glutamate receptor subunit mRNAs (e.g., GluR2, KA2) in the striatum, cortex, and hippocampus.[15][16] Furthermore, chronic treatment can impair glutamate transport by reducing the maximal rate of glutamate uptake in the striatum, potentially leading to excitotoxicity.[17]

2.2. The GABAergic System

Recent proteomic and electrophysiological studies reveal that chronic this compound alters the inhibitory/excitatory balance in the striatum.[18] This includes an upregulation of GAD2, an enzyme crucial for GABA synthesis, and an increased ratio of inhibitory to excitatory synaptic transmission onto D1-receptor-expressing medium spiny neurons (D1-MSNs).[18] These slow adaptations in GABAergic transmission may contribute to the delayed therapeutic effects of the drug.[18]

| Parameter | Brain Region | Species | Duration of Treatment | Change from Control | Reference(s) |

| NMDA Receptor Binding | Parietal Cortex | Rat | 21 days | ▲ 10-20% | [16] |

| Glutamate Transport (Vmax) | Striatum | Rat | 27 weeks | ▼ 63% | [17] |

| GluR2 flip/flop ratio | Striatum & Cortex | Rat | 16 weeks | ▲ Increased | [15] |

| KA2 mRNA | Hippocampus & Cortex | Rat | 16 weeks | ▲ Increased | [15] |

| GAD2 Expression | Striatum | Mouse | 30 days | ▲ Upregulated | [18] |

Impact on Serotonergic and Other Signaling Pathways

This compound's pharmacological profile extends to other neurotransmitter systems, although these effects are generally less pronounced than its impact on dopamine D2 receptors.

3.1. The Serotonergic System

Unlike atypical antipsychotics such as clozapine, chronic this compound administration does not typically affect the gene expression of serotonin 5-HT1A, 5-HT2A, or 5-HT2C receptors.[19] However, some studies have noted modest reductions in the levels of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the striatum and hippocampus.[19] this compound can also act as a non-competitive inhibitor of the 5-HT3 receptor, a ligand-gated ion channel, which may contribute to both its therapeutic and adverse effects.[20]

3.2. Intracellular Signaling Cascades

Chronic this compound exposure influences key intracellular signaling pathways that integrate neurotransmitter inputs. This includes the cAMP/PKA pathway, which is affected by D2 receptor blockade.[21] this compound has also been shown to induce the phosphorylation of AKT and GSK-3β, critical components of pathways involved in cell survival and metabolism.[22] Proteomic analyses have implicated broader pathways as well, including oxidative phosphorylation, mitochondrial function, and clathrin-mediated endocytosis, highlighting the widespread cellular impact of long-term treatment.

Experimental Protocols: Methodologies for Studying Chronic Exposure

The findings summarized in this guide are derived from a variety of established preclinical experimental paradigms. Below are detailed methodologies for key experimental approaches.

4.1. Chronic Drug Administration in Rodent Models

-

Objective: To model long-term human antipsychotic use and induce neurochemical adaptations.

-

Animal Model: Male Wistar or Sprague-Dawley rats; C57BL/6 or genetically heterogeneous mice.[10][16][17]

-

Drug Administration:

-

Oral: this compound is mixed into the drinking water (e.g., 1.3-1.7 mg/kg/day) or administered via oral gavage. This method mimics clinical administration.[9][23][24]

-

Injections: Daily or twice-daily intraperitoneal (i.p.) injections (e.g., 0.5-1.5 mg/kg).[16][25][26][27]

-

Osmotic Minipumps: Subcutaneously implanted pumps provide continuous, steady infusion (e.g., 0.5 mg/kg/day), ensuring stable plasma levels and high D2 receptor occupancy.[5][14][28]

-

-

Duration: Varies from short-term (7-21 days) to long-term (4 weeks to 14 months) to study the temporal dynamics of neuroadaptation.[13][16][24]

4.2. Receptor Binding Autoradiography

-

Objective: To quantify the density (Bmax) and affinity (Kd) of neurotransmitter receptors in specific brain regions.

-

Methodology:

-

Following chronic treatment and a washout period, animals are euthanized and brains are rapidly frozen.

-

Brains are sectioned on a cryostat (e.g., 20 µm thickness) and mounted on slides.

-

Sections are incubated with a radiolabeled ligand specific to the receptor of interest (e.g., [3H]-spiperone for D2 receptors).

-

Non-specific binding is determined by co-incubating adjacent sections with an excess of a non-labeled competitor.

-

Slides are washed, dried, and apposed to film or a phosphor imaging screen.

-

The resulting autoradiograms are analyzed using densitometry software, with optical densities converted to fmol/mg of tissue using standards of known radioactivity.[9][16]

-

4.3. In Vivo Microdialysis

-

Objective: To measure extracellular concentrations of neurotransmitters and their metabolites in awake, freely moving animals.

-

Methodology:

-

A microdialysis guide cannula is surgically implanted into the target brain region (e.g., striatum, prefrontal cortex).

-

After a recovery period, a microdialysis probe is inserted through the cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF). Neurochemicals from the extracellular space diffuse across the probe's semipermeable membrane into the perfusate.

-

Samples (dialysates) are collected at regular intervals (e.g., every 20-30 minutes).

-

The concentrations of analytes (e.g., dopamine, HVA, 5-HIAA, glutamate) in the dialysate are quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[12][14][28]

-

Visualizing the Impact: Signaling Pathways and Experimental Workflows

5.1. Signaling and Logical Relationship Diagrams

The following diagrams, generated using the DOT language, illustrate the key pathways and conceptual frameworks discussed.

Caption: D2 receptor signaling cascade and the impact of chronic this compound.

Caption: Hypothesized neurochemical cascade leading to Tardive Dyskinesia.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. jneurosci.org [jneurosci.org]

- 4. Dopamine Supersensitivity Psychosis | Dopamine Supersensitivity Psychosis | åè大å¦å¤§å¦é¢å»å¦ç 究é¢ãç²¾ç¥å»å¦æ室 [m.chiba-u.ac.jp]

- 5. Antipsychotic Induced Dopamine Supersensitivity Psychosis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-induced neurotoxicity--possible implications for tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How does this compound (Haldol) cause tardive dyskinesia? [ebmconsult.com]

- 8. researchgate.net [researchgate.net]

- 9. Chronic this compound administration increases the density of D2 dopamine receptors in the medial prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Individual differences in the response of dopamine receptor number to chronic this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] “Breakthrough” Dopamine Supersensitivity during Ongoing Antipsychotic Treatment Leads to Treatment Failure over Time | Semantic Scholar [semanticscholar.org]

- 12. Chronic this compound-induced changes in regional dopamine release and metabolism and neurotensin content in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound treatment increases D2 dopamine receptor protein independently of RNA levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. The effect of chronic this compound treatment on glutamate receptor subunit (GluR1, GluR2, KA1, KA2, NR1) mRNAs and glutamate binding protein mRNA in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chronic this compound treatment enhances binding to NMDA receptors in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chronic this compound treatment impairs glutamate transport in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chronic treatment with D2-antagonist this compound leads to inhibitory/excitatory imbalance in striatal D1-neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The effects of clozapine and this compound on serotonin-1A, -2A and -2C receptor gene expression and serotonin metabolism in the rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound, a typical antipsychotic, inhibits 5-HT3 receptor-mediated currents in NCB-20 cells: a whole-cell patch-clamp study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. LRRK2 mediates this compound-induced changes in indirect pathway striatal projection neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Oral this compound or Risperidone Treatment in Rats: Temporal Effects on Nerve Growth Factor Receptors, Cholinergic Neurons, and Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effects of long-term administration of this compound on electrophysiologic properties of rat mesencephalic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound-induced dyskinesia is associated with striatal NO synthase suppression: reversal with olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Chronic this compound affects striatal D2-dopamine receptor reappearance after irreversible receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Frontiers | Effects of Immediate Aversive Stimulation on this compound-Induced Catalepsy in Rats [frontiersin.org]

- 28. Dynamic regulation of dopamine and serotonin responses to salient stimuli during chronic this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Haloperidol by Cytochrome P450 Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of the antipsychotic drug haloperidol, with a focus on the role of cytochrome P450 (CYP) enzymes. This compound undergoes extensive metabolism in the liver, primarily mediated by CYP enzymes, leading to the formation of various metabolites. Understanding these metabolic pathways is crucial for predicting drug-drug interactions, interindividual variability in drug response, and potential mechanisms of toxicity.

Cytochrome P450 Isoforms Involved in this compound Metabolism

In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified CYP3A4 as the major enzyme responsible for this compound metabolism.[1][2][3] Other enzymes, including CYP2D6, play a minor role in its biotransformation.[4]

Key Metabolic Reactions Catalyzed by CYP Enzymes:

-

Reduction: The ketone group of this compound can be reduced to form reduced this compound (RHAL). This reaction is reversible, with the back-oxidation of RHAL to this compound also occurring.

-

Oxidative N-dealkylation: This pathway involves the cleavage of the bond between the piperidine ring and the butyrophenone side chain, leading to the formation of 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) and p-fluorobenzoylpropionic acid (FBPA).[5]

-

Pyridinium Metabolite Formation: this compound can be oxidized to its potentially neurotoxic pyridinium metabolite, HPP+.[5][6][7] This biotransformation is primarily catalyzed by CYP3A enzymes.[6]

Quantitative Data on this compound Metabolism

The following tables summarize the kinetic parameters for the key metabolic pathways of this compound and the inhibition potential of this compound and its metabolites towards CYP2D6.

Table 1: Kinetic Parameters for this compound Metabolism

| Metabolic Pathway | Enzyme | Substrate | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Back-oxidation | CYP3A4 | Reduced this compound | This compound | 51-59 | 190-334 | [8] |

| Back-oxidation | CYP3A4 | Reduced this compound | This compound | 69.7 | 4.87 (pmol/min/pmol P450) | [9] |

| N-dealkylation | CYP3A4 | Reduced this compound | CPHP | 44-49 | 74-110 | [8] |

| Pyridinium Formation | CYP3A4 | This compound | HPP+ | 80 | 243.8 | [10] |

Table 2: Inhibition of CYP2D6 by this compound and its Metabolites

| Inhibitor | Ki (µM) | Type of Inhibition | Reference |

| This compound | 0.89 | Competitive | [11][12] |

| Racemic Reduced this compound | 0.24 | Competitive | [11][12] |

| S(-)-Reduced this compound | 0.11 | Competitive | [11][12] |

| R(+)-Reduced this compound | 1.1 | Competitive | [11][12] |

| HPP+ | 0.79 | Noncompetitive | [11][12] |

| RHPTP | 0.09 | Competitive | [11][12] |

| CPHP | 20.9 | Competitive | [11][12] |

| FBPA | No notable inhibition | - | [11][12] |

| Reduced this compound | 4.3 | - | [9] |

Experimental Protocols

This section outlines typical methodologies for studying the in vitro metabolism of this compound.

Incubation with Human Liver Microsomes (HLM)

This protocol is designed to assess the overall metabolism of this compound in a system that contains a mixture of CYP enzymes.

Materials:

-

Pooled human liver microsomes (HLM)

-

This compound

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

Incubator/water bath at 37°C

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

-

In a microcentrifuge tube, combine the phosphate buffer, HLM, and this compound solution. Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time period (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold quenching solution.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant for analysis by HPLC-MS/MS.

Incubation with Recombinant CYP Enzymes

This protocol is used to identify the specific CYP isoforms responsible for a particular metabolic pathway.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6) co-expressed with NADPH-cytochrome P450 reductase

-

This compound or its metabolite of interest

-

NADPH

-

Phosphate buffer (pH 7.4)

-

Quenching solution

-

Incubator/water bath at 37°C

Procedure:

-

Follow a similar procedure as for HLM incubations, but replace the HLM with a specific recombinant CYP enzyme.

-

Initiate the reaction by adding NADPH.

-

The remainder of the protocol is the same as for HLM incubations.

Analytical Method: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound and its metabolites.

Typical HPLC-MS/MS Parameters:

-

HPLC Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate, is employed for optimal separation.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is typically used in multiple reaction monitoring (MRM) mode for quantification. Specific precursor-to-product ion transitions for this compound and each metabolite are monitored.

Visualizations

The following diagrams illustrate the metabolic pathways of this compound and a typical experimental workflow for in vitro metabolism studies.

Caption: Metabolic pathways of this compound.

Caption: In vitro metabolism experimental workflow.

References

- 1. In vitro characterization of the metabolism of this compound using recombinant cytochrome p450 enzymes and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Pharmacokinetics of this compound: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of CYP3A4 and CYP2D6 in the Metabolism of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the metabolism of this compound (HP): the role of CYP3A in the production of the neurotoxic pyridinium metabolite HPP+ found in rat brain following ip administration of HP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the in vitro conversion of this compound to a potentially neurotoxic pyridinium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-vitro characterization of the cytochrome P450 isoenzymes involved in the back oxidation and N-dealkylation of reduced this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Involvement of human cytochrome P450 3A4 in reduced this compound oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Evaluation of a Physiologically Based Pharmacokinetic Model for Predicting this compound Exposure in Healthy and Disease Populations | MDPI [mdpi.com]

- 11. Potent inhibition of CYP2D6 by this compound metabolites: stereoselective inhibition by reduced this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Guide to the Pharmacokinetics of Haloperidol Decanoate Long-Acting Injection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic profile of haloperidol decanoate, a long-acting injectable (LAI) antipsychotic. This compound decanoate is an ester prodrug of this compound, formulated in sesame oil for sustained release following deep intramuscular administration. Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing therapeutic regimens and ensuring patient safety.

Absorption

Following deep intramuscular injection, this compound decanoate is slowly released from the oily vehicle into the systemic circulation.[1] The absorption process is rate-limited by its gradual release from the depot and subsequent enzymatic hydrolysis by tissue and blood esterases into the active moiety, this compound, and decanoic acid.[2] This slow conversion process is fundamental to its long-acting nature.

Plasma concentrations of the active this compound gradually increase, reaching a peak (Tmax) approximately 3 to 9 days after injection.[1][3] Steady-state plasma concentrations are typically achieved after the third or fourth monthly injection, which corresponds to about 2 to 4 months of consistent therapy.[2][4][5] Studies in rats suggest that the intramuscularly administered ester is absorbed via the lymphatic system, where hydrolysis to this compound likely occurs.[6]

Distribution

Once converted to this compound, the drug is widely distributed throughout the body. This compound is highly lipophilic and exhibits extensive protein binding in human plasma, with approximately 89% to 93% being bound.[7][8] This high degree of protein binding results in a small free fraction of the drug, ranging from 7.5% to 11.6%.[7]

Metabolism

This compound undergoes extensive metabolism in the liver, with only about 1% of the administered dose being excreted unchanged in the urine.[9][10] The primary metabolic pathways include:

-

Glucuronidation: This is the main route of metabolism, accounting for the largest proportion of hepatic clearance.[10][11] The process is primarily catalyzed by UGT enzymes UGT2B7, UGT1A9, and UGT1A4.[12]